2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile
Description
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is a nitrile-containing heterocyclic compound featuring an azetidine ring substituted with methoxy and methyl groups. The azetidine ring, a four-membered nitrogen-containing heterocycle, contributes to its unique stereoelectronic properties, making it a valuable scaffold in medicinal chemistry and materials science. The acetonitrile moiety enhances reactivity, enabling participation in nucleophilic additions or cyclization reactions.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
2-(3-methoxy-3-methylazetidin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(10-2)5-9(6-7)4-3-8/h4-6H2,1-2H3 |
InChI Key |
QQSOYHRCDLQPGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1)CC#N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-3-methylazetidine with acetonitrile in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Differences :
Comparison :
Key Insights :
Biological Activity
2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and implications for therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C8H12N2O
- Molecular Weight : 152.19 g/mol
- CAS Number : [insert CAS number if available]
Synthesis
The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of appropriate azetidine derivatives with acetonitrile under specific conditions. The details of the synthetic route can vary based on the desired yield and purity.
Anticancer Activity
Recent studies have indicated that compounds structurally related to 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile exhibit significant anticancer properties. For instance, a related azetidine derivative demonstrated potent activity against MCF-7 human breast cancer cells with an IC50 value of 0.075 µM, indicating strong antiproliferative effects in vitro .
The mechanism of action for azetidine derivatives often involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Regulation of Apoptotic Pathways : Studies indicate that these compounds can modulate the expression of apoptotic proteins such as Bcl2 and Bax, promoting apoptosis in cancer cells .
Case Studies
- In Vitro Studies on MCF-7 Cells
- Antimicrobial Activity
Data Table: Biological Activity Summary
| Activity Type | Target Cell Line | IC50 (µM) | MIC (µg/mL) | Notes |
|---|---|---|---|---|
| Anticancer | MCF-7 | 0.075 | N/A | Strong antiproliferative effect |
| Antimicrobial | E. coli | N/A | 62.5 | Moderate antibacterial activity |
| Antimicrobial | Staphylococcus aureus | N/A | 78.12 | Effective against resistant strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
